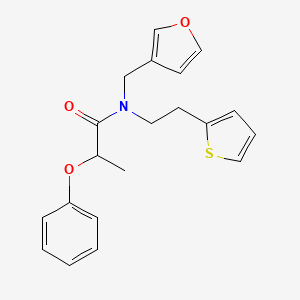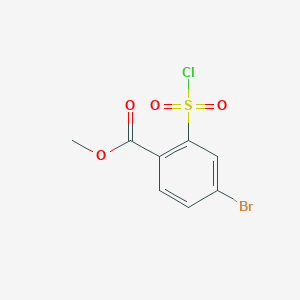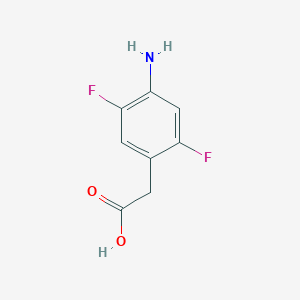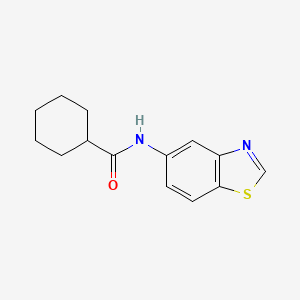
N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound featuring a furan ring, a thiophene ring, and a phenoxy group
Synthetic Routes and Reaction Conditions:
Furan-3-ylmethylamine Synthesis: The synthesis begins with the preparation of furan-3-ylmethylamine through the reaction of furan-3-carbaldehyde with ammonia under reductive conditions.
Phenoxypropanamide Synthesis: Phenoxypropanamide is synthesized by reacting 2-phenoxypropanoic acid with thionyl chloride to form the acid chloride, followed by reaction with 2-(thiophen-2-yl)ethanamine.
Final Coupling Reaction: The final step involves the coupling of furan-3-ylmethylamine with phenoxypropanamide using a coupling reagent like DCC (Dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient catalysts and solvents to facilitate the synthesis process.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-3-carboxylic acid.
Reduction: The thiophene ring can be reduced to form 2-thiophenethanol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3) and conditions such as reflux.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid
Reduction: 2-thiophenethanol
Substitution: Substituted phenol derivatives
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects. Industry: It can be used in the development of new materials and chemical processes due to its unique structural features.
Mécanisme D'action
The mechanism by which N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
N-(furan-2-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide
N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-3-yl)ethyl)propanamide
N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)propyl)propanamide
Uniqueness: N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide is unique due to its specific arrangement of functional groups and rings, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-2-phenoxy-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-16(24-18-6-3-2-4-7-18)20(22)21(14-17-10-12-23-15-17)11-9-19-8-5-13-25-19/h2-8,10,12-13,15-16H,9,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCSKTQBYQVHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC1=CC=CS1)CC2=COC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2794502.png)

![N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2794504.png)
![N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794505.png)

![4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one](/img/structure/B2794507.png)
![[5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2794509.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)
![8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2794515.png)
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794516.png)

![3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2794519.png)

